molecular formula C34H36N6O6 B1142987 5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE CAS No. 172361-60-3

5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE

Cat. No.: B1142987
CAS No.: 172361-60-3
M. Wt: 624.7 g/mol
InChI Key: SSWZKCZTGPZUFC-IRUJERLZSA-N
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Description

5’-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3’-DEOXYGUANOSINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’-hydroxyl position and a dimethylaminomethylidene group at the N2 position of the guanine base. These modifications are crucial for protecting the nucleoside during the synthesis of DNA sequences, ensuring that the desired sequence is accurately constructed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3’-DEOXYGUANOSINE typically involves several key steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 3’-deoxyguanosine is protected using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction forms the 5’-O-dimethoxytrityl derivative.

    Protection of the N2 Position: The N2 position of the guanine base is protected by reacting with dimethylaminomethylidene chloride in the presence of a base like triethylamine. This step ensures that the N2 position is protected during subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 3’-deoxyguanosine are reacted with DMT-Cl and dimethylaminomethylidene chloride under controlled conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as column chromatography to remove any impurities and unreacted starting materials.

    Quality Control: The final product undergoes rigorous quality control tests, including NMR and mass spectrometry, to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the dimethylaminomethylidene group, converting it to a simpler amine derivative.

    Substitution: The DMT group can be selectively removed under acidic conditions, allowing for further functionalization of the nucleoside.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, often using trichloroacetic acid (TCA), are employed to remove the DMT group.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the guanine base.

    Reduced Amines: Simplified amine derivatives from the reduction of the dimethylaminomethylidene group.

    Functionalized Nucleosides: Products formed after the removal of the DMT group and subsequent functionalization.

Scientific Research Applications

5’-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3’-DEOXYGUANOSINE is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of oligonucleotides for various applications, including the study of DNA-protein interactions and the development of new DNA-based materials.

    Biology: The compound is used in the synthesis of DNA sequences for genetic studies, including gene editing and sequencing.

    Medicine: It plays a role in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), which are used to treat genetic disorders and cancers.

    Industry: The compound is used in the production of synthetic DNA for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of 5’-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3’-DEOXYGUANOSINE involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process. The dimethylaminomethylidene group protects the N2 position of the guanine base, ensuring that the nucleoside remains intact until it is incorporated into the growing DNA chain. Once the synthesis is complete, the protective groups are removed, yielding the desired DNA sequence.

Comparison with Similar Compounds

Similar Compounds

    5’-O-(DIMETHOXYTRITYL)-N2-ISOBUTYRYL-3’-DEOXYGUANOSINE: Similar in structure but with an isobutyryl group at the N2 position instead of dimethylaminomethylidene.

    5’-O-(DIMETHOXYTRITYL)-N2-BENZOYL-3’-DEOXYGUANOSINE: Features a benzoyl group at the N2 position.

    5’-O-(DIMETHOXYTRITYL)-N2-ACETYL-3’-DEOXYGUANOSINE: Contains an acetyl group at the N2 position.

Uniqueness

The uniqueness of 5’-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3’-DEOXYGUANOSINE lies in its specific protective groups, which provide stability and selectivity during oligonucleotide synthesis. The dimethylaminomethylidene group offers a different reactivity profile compared to other protective groups, making it suitable for specific synthetic applications where other groups might fail.

Properties

CAS No.

172361-60-3

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-28(31(42)38-33)35-21-40(30)32-26(41)18-24(46-32)19-45-34(22-12-7-5-8-13-22,23-14-9-6-10-15-23)25-16-11-17-27(43-3)29(25)44-4/h5-17,20-21,24,26,32,41H,18-19H2,1-4H3,(H,37,38,42)/t24-,26+,32+/m0/s1

InChI Key

SSWZKCZTGPZUFC-IRUJERLZSA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=C(C(=CC=C6)OC)OC)O

Origin of Product

United States

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